molecular formula C10H8INO2S B1312934 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole CAS No. 247922-33-4

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole

Cat. No. B1312934
M. Wt: 333.15 g/mol
InChI Key: OZAPOLRPZWIPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Iodo-1-(phenylsulfonyl)-1H-pyrrole” is a chemical compound with the molecular formula C10H8IN2O2S and a molecular weight of 333.15 . It’s a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8IN2O2S/c14-12-9-5-4-8-13(10(9)11)16(15,17)7-3-1-2-6-7/h1-6H,(H,12,14) .


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is involved in various chemical synthesis and reactions, illustrating its versatility in organic chemistry:

  • Sulfonation and Synthesis of Sulfonamide Derivatives :1-Phenylsulfonyl-1H-pyrroles undergo sulfonation using chlorosulfonic acid in acetonitrile, allowing direct synthesis of corresponding sulfonyl chlorides. These chlorides can be converted to diverse sulfonamide derivatives. This process is clean and operationally simple, demonstrating the compound's role in synthesizing complex organic molecules (Janosik et al., 2006).

  • Palladium-Catalyzed Decarboxylative Couplings :The compound plays a crucial role in palladium-catalyzed decarboxylative Suzuki and Heck couplings, leading to the synthesis of aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridines. This demonstrates its utility in complex organic syntheses and potential in pharmaceutical applications (Suresh et al., 2013).

  • Electrophilic and Regioselective Ring Closure :2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is used in iodine-mediated electrophilic and regioselective ring closure, forming 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines. The process demonstrates selective bond formation and allows functional group diversification, significant for structural and biological activity assessments (Verma et al., 2011).

Material Science and Structural Studies

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole's role extends beyond chemical synthesis into materials science and structural studies:

  • Structural Characterization of Compounds :The compound is used in the formation of complex structures like trimethyl[3-methyl-1-(o-tolenesulfonyl)indol-2-ylmethyl]ammonium iodide and benzyl[3-bromo-1-(phenylsulfonyl)indol-2-ylmethyl]tolylamine. These studies involve detailed crystallographic analysis, showcasing the compound's utility in advanced material characterization (Seshadri et al., 2002).

  • Electronically Intercommunicating Iron Centers :Derivatives of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole, like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, are investigated for their electronic and structural properties. These studies are crucial for understanding electron delocalization and electrochemical properties, indicating the compound's potential in electronic and sensor applications (Hildebrandt et al., 2011).

Safety And Hazards

The compound has been classified as dangerous, with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAPOLRPZWIPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole

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